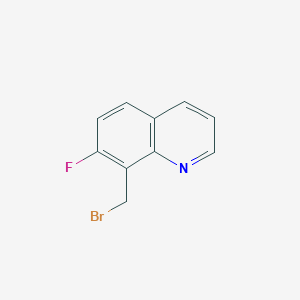

8-(Bromomethyl)-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(bromomethyl)-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRGTPXJNOVBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)CBr)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of Halogenated Quinoline Scaffolds in Organic Synthesis

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.gov The introduction of halogen atoms onto this framework significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. This strategic halogenation can enhance a compound's bioactivity and its ability to interact with specific biological targets. nih.govnih.gov

The bromomethyl group at the 8-position of the quinoline ring is a highly reactive functional handle. This lability makes it an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups. This versatility enables the synthesis of extensive libraries of quinoline derivatives for screening in drug discovery programs and for the development of novel functional materials.

A Glimpse into the Research Landscape of 8 Bromomethyl 7 Fluoroquinoline

Strategies for Introducing Bromomethyl Functionality at the C-8 Position

The introduction of a bromomethyl group at the C-8 position of the quinoline ring is most effectively achieved through the benzylic bromination of an 8-methylquinoline (B175542) precursor. This transformation typically employs a free-radical halogenation mechanism.

The Wohl-Ziegler reaction is a prominent method for this purpose, utilizing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). masterorganicchemistry.comresearchgate.net The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or, more recently, less toxic alternatives such as 1,2-dichlorobenzene, under thermal or photochemical initiation. researchgate.netwikipedia.org

The reaction proceeds via the following steps:

Initiation: The radical initiator decomposes upon heating or UV irradiation to form free radicals.

Propagation: The initiator radical abstracts a hydrogen atom from NBS to generate a bromine radical. This bromine radical then abstracts a benzylic hydrogen from the 8-methyl group of the quinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired 8-(bromomethyl)quinoline (B1267487) and a new succinimidyl radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

A significant challenge in benzylic bromination is the potential for over-bromination, leading to the formation of dibromomethyl and tribromomethyl byproducts. scientificupdate.com Careful control of reaction conditions, such as the stoichiometry of NBS and reaction time, is crucial to maximize the yield of the desired monobrominated product. In some cases, a mixture of mono- and di-brominated products is obtained, necessitating purification. scientificupdate.com

Table 1: Key Reagents and Conditions for Benzylic Bromination

| Reagent/Condition | Role | Common Examples |

| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |

| Radical Initiator | Initiates the radical chain reaction | Benzoyl peroxide, AIBN |

| Solvent | Reaction medium | Carbon tetrachloride, 1,2-Dichlorobenzene |

| Initiation | Energy source for initiator decomposition | Heat, UV light |

Regioselective Fluorination Techniques for the Quinoline Core

Introducing a fluorine atom at a specific position on the quinoline ring requires precise control of the reaction's regioselectivity. Various techniques have been developed for the fluorination of heteroaromatic systems like quinoline.

Nucleophilic Fluorination Approaches in Heteroaromatic Systems

Nucleophilic fluorination is a common strategy for introducing fluorine into aromatic rings, particularly those that are electron-deficient, such as quinoline. These methods typically involve the displacement of a good leaving group, such as a halogen or a triflate, by a fluoride (B91410) ion.

Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). The reactivity of the fluoride source can be enhanced by the use of phase-transfer catalysts or crown ethers, which help to solubilize the fluoride salt in aprotic polar solvents.

The synthesis of 7-fluoroquinolines can be achieved through nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group at the 7-position, such as a chlorine or bromine atom. The electron-withdrawing nature of the quinoline nitrogen facilitates this type of substitution.

Multi-step Synthetic Routes and Reaction Optimizations

The synthesis of 8-(bromomethyl)-7-fluoroquinoline is inherently a multi-step process, requiring the sequential introduction of the fluorine and bromomethyl functionalities. A plausible synthetic route would commence with the synthesis of a 7-fluoro-8-methylquinoline (B1442242) precursor.

One potential pathway involves the Skraup synthesis, a classic method for quinoline synthesis. This could involve the reaction of a suitably substituted aniline, such as 2-fluoro-3-methylaniline, with glycerol, sulfuric acid, and an oxidizing agent. However, controlling the regioselectivity of the cyclization can be challenging.

A more controlled approach would be to start with a pre-functionalized aniline. For instance, a synthetic sequence could begin with the synthesis of 7-fluoro-8-methylquinoline. While the direct synthesis is not extensively detailed in the provided search results, its commercial availability suggests established synthetic protocols exist. biosynth.com

Once 7-fluoro-8-methylquinoline is obtained, the final step is the benzylic bromination of the methyl group as described in section 2.1.

Reaction Scheme 1: Proposed Synthesis of 8-(Bromomethyl)-7-fluoroquinoline

Optimization of this multi-step synthesis would involve maximizing the yield of each step while minimizing the formation of byproducts. For the benzylic bromination step, this includes optimizing the molar ratio of NBS to the quinoline substrate and the concentration of the radical initiator. Purification techniques such as column chromatography would be essential to isolate the final product in high purity.

Precursor-Based Synthetic Pathways to 8-(Bromomethyl)-7-fluoroquinoline Analogs

The synthetic strategies outlined can be adapted to produce a variety of analogs of 8-(bromomethyl)-7-fluoroquinoline. By starting with different substituted anilines in a quinoline synthesis, or by using different 7-halo-8-methylquinolines, a range of derivatives with diverse substitution patterns on the aromatic ring can be accessed.

For example, the synthesis of other 7-halo-8-(bromomethyl)quinolines could be achieved by starting with the corresponding 7-chloro- or 7-iodo-8-methylquinoline. Similarly, modifications at other positions of the quinoline ring can be envisioned by employing appropriately substituted precursors. The synthesis of various fluoroquinolone analogs often involves the modification of a core structure, highlighting the importance of versatile synthetic intermediates like 8-(bromomethyl)-7-fluoroquinoline. researchgate.netnih.gov

The development of these synthetic pathways is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic exploration of how different functional groups on the quinoline scaffold influence biological activity.

Chemical Reactivity and Transformational Pathways of 8 Bromomethyl 7 Fluoroquinoline

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group (-CH2Br) is the most reactive site on the 8-(bromomethyl)-7-fluoroquinoline molecule. Its reactivity is primarily governed by the presence of the bromine atom, a good leaving group, which facilitates nucleophilic substitution and alkylation reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is highly susceptible to attack by nucleophiles. In these reactions, the nucleophile displaces the bromide ion, forming a new covalent bond with the methylene (B1212753) carbon. This reactivity is analogous to that of other benzylic halides. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the bromomethyl group, leading to the cleavage of the carbon-bromine bond.

A variety of nucleophiles can participate in these substitution reactions, including amines, alcohols, and thiols. For instance, reaction with an amine would yield an aminomethylquinoline derivative, while reaction with an alcohol would produce an alkoxymethylquinoline.

Alkylation Reactions and Potential as an Alkylating Agent

Due to the lability of the bromine atom, 8-(bromomethyl)-7-fluoroquinoline serves as an effective alkylating agent. It can introduce the 7-fluoroquinolin-8-ylmethyl group onto a variety of substrates. This property is particularly useful in the synthesis of more complex molecules where the quinoline (B57606) scaffold is a desired structural motif.

The efficiency of the alkylation reaction is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

| Reactant | Nucleophile | Product | Reaction Type |

| 8-(Bromomethyl)-7-fluoroquinoline | Amine (R-NH2) | 8-(Aminomethyl)-7-fluoroquinoline | Nucleophilic Substitution/Alkylation |

| 8-(Bromomethyl)-7-fluoroquinoline | Alcohol (R-OH) | 8-(Alkoxymethyl)-7-fluoroquinoline | Nucleophilic Substitution/Alkylation |

| 8-(Bromomethyl)-7-fluoroquinoline | Thiol (R-SH) | 8-(Thioalkoxymethyl)-7-fluoroquinoline | Nucleophilic Substitution/Alkylation |

Role in Bioconjugation Studies via Alkylation

The ability of 8-(bromomethyl)-7-fluoroquinoline to act as an alkylating agent has been explored in the context of bioconjugation. nih.gov In these studies, the compound can be used to attach the fluorescent 7-fluoroquinoline (B188112) tag to biomolecules such as proteins or peptides. This is typically achieved by the reaction of the bromomethyl group with nucleophilic residues on the biomolecule, such as the thiol group of cysteine or the amine group of lysine. The resulting bioconjugate can then be used in various biochemical and cellular imaging applications.

Reactivity of the Fluoroquinoline Core

The fluoroquinoline core possesses its own distinct reactivity, which is influenced by the electron-withdrawing nature of the fluorine atom and the aromatic character of the quinoline ring system.

Electrophilic Substitution on the Quinoline Ring

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For these reactions to proceed, strong electrophiles and often harsh reaction conditions are required.

Nucleophilic Aromatic Substitution on Halogen Atoms

The fluorine atom on the quinoline ring can be susceptible to nucleophilic aromatic substitution (SNA) reactions. nih.govmasterorganicchemistry.comyoutube.com In contrast to electrophilic substitution, SNA reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The fluorine atom, being highly electronegative, activates the carbon to which it is attached for nucleophilic attack. masterorganicchemistry.comyoutube.com

In a typical SNA reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. youtube.com The departure of the fluoride (B91410) ion, which is a reasonably good leaving group in this context, restores the aromaticity of the ring and yields the substituted product. youtube.comyoutube.com The rate of this reaction is dependent on the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the intermediate. masterorganicchemistry.com

| Reaction Type | Reagents | Product | Key Features |

| Electrophilic Aromatic Substitution (Nitration) | HNO3/H2SO4 | Nitro-7-fluoroquinoline derivative | Requires strong activating conditions. Substitution pattern directed by existing groups. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO-, R2N-) | Substituted quinoline derivative | Favored by electron-withdrawing groups like fluorine. Proceeds via a Meisenheimer intermediate. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) Involving Halogen Substituents

The halogen substituents of 8-(bromomethyl)-7-fluoroquinoline, namely the bromine in the bromomethyl group and the fluorine on the quinoline ring, are key to its participation in various cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for forming carbon-carbon bonds. sigmaaldrich.comelsevierpure.com In the context of 8-(bromomethyl)-7-fluoroquinoline, the reactive bromomethyl group can readily participate in such couplings. While specific studies on the 7-fluoro derivative are not extensively documented, the reactivity of the 8-bromomethylquinoline core is well-established. For instance, it can react with various arylboronic acids to introduce new aryl groups at the 8-position. The general conditions for such reactions typically involve a palladium catalyst, a base, and a suitable solvent. nih.gov

The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The bromomethyl group of 8-(bromomethyl)-7-fluoroquinoline can serve as the halide component in this reaction, allowing for the introduction of alkenyl substituents. The reaction conditions generally require a palladium catalyst, a base, and are often carried out at elevated temperatures. beilstein-journals.org The efficiency and outcome of the Heck reaction can be influenced by the choice of catalyst, base, and solvent. organic-chemistry.org

Below is a representative table illustrating the general parameters for Suzuki-Miyaura and Heck reactions involving a generic 8-(halomethyl)quinoline.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Reactant 1 | Reactant 2 | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 8-(Bromomethyl)quinoline (B1267487) | Arylboronic acid | 8-(Arylmethyl)quinoline |

| Heck | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 8-(Bromomethyl)quinoline | Alkene | 8-(Alkenylmethyl)quinoline |

Annulation Reactions and Cyclization Pathways Involving Bromomethyl Quinoline Precursors

The 8-(bromomethyl)quinoline scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems through annulation and cyclization reactions. These reactions often involve the initial transformation of the bromomethyl group into a more reactive intermediate or its direct participation as an electrophile.

One common strategy involves the conversion of the 8-(bromomethyl) group into an 8-(aminomethyl)quinoline derivative. This can be achieved through nucleophilic substitution with an appropriate nitrogen nucleophile. The resulting amino group can then participate in intramolecular cyclization reactions to form fused ring systems. For example, the synthesis of various substituted 8-aminoquinolines has been achieved through methods like the Povarov reaction, which involves an aza-Diels-Alder reaction. rsc.org

Furthermore, the electrophilic nature of the bromomethyl group allows it to react with various nucleophiles to initiate cyclization. For instance, intramolecular cyclization can occur during the bromination of certain quinoline alkaloids, leading to the formation of complex polycyclic structures. While this is an intramolecular process, it highlights the reactivity of bromo-functionalized quinolines in forming new rings.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also utilize 8-(bromomethyl)quinoline. These reactions might proceed through multi-step sequences where the bromomethyl group is first modified and then participates in a ring-closing step. The synthesis of fused quinoline heterocycles, such as pyrazolo[4,3-c]quinolin-4(5H)-ones, demonstrates the versatility of quinoline derivatives in constructing complex molecular architectures. nih.gov Although not starting directly from 8-(bromomethyl)quinoline, these syntheses illustrate the general principle of building fused systems onto the quinoline core.

The table below outlines conceptual pathways for the formation of fused systems from an 8-(bromomethyl)quinoline precursor.

| Precursor Modification | Reaction Type | Reagents | Resulting Fused System (Conceptual) |

| Conversion to 8-(aminomethyl)quinoline | Intramolecular Cyclization | Dehydrating agent | Dihydropyrrolo[3,2,1-ij]quinoline |

| Reaction with a dinucleophile | Annulation | e.g., Ethyl acetoacetate | Pyrido[1,2,3-de]quinoline derivative |

It is important to note that while the general reactivity of the quinoline core and the bromomethyl group suggests these pathways are feasible, specific experimental data for 8-(bromomethyl)-7-fluoroquinoline in these annulation and cyclization reactions is limited in the available literature. Further research is needed to fully explore the synthetic potential of this specific compound in constructing novel fused heterocyclic systems.

Advanced Synthetic Applications of 8 Bromomethyl 7 Fluoroquinoline As a Building Block

Construction of Novel Heterocyclic Systems

Precursor Role in the Synthesis of Substituted Fluoroquinoline Derivatives

The role of 8-(bromomethyl)-7-fluoroquinoline as a direct precursor in the synthesis of a wide array of substituted fluoroquinoline derivatives is a logical synthetic strategy, though specific examples in published research are scarce. The bromomethyl group is an excellent handle for introducing a variety of substituents at the 8-position through nucleophilic substitution reactions. This would allow for the synthesis of derivatives with modified steric and electronic properties, which could be of interest in the development of new therapeutic agents or functional materials. For example, displacement of the bromide with different amines, alcohols, or thiols would yield a library of 8-substituted methyl-7-fluoroquinolines.

Functionalization Strategies for Creating Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. While specific functionalization strategies for 8-(bromomethyl)-7-fluoroquinoline are not widely reported, its structure lends itself to combinatorial chemistry approaches. The reactivity of the bromomethyl group allows for parallel synthesis schemes where a common core is reacted with a multitude of building blocks. This would enable the rapid generation of a large number of structurally related compounds. These libraries could then be screened for biological activity, potentially identifying new lead compounds for drug development.

Modular Synthesis of Polycyclic Quinoline-Containing Architectures

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in organic chemistry. Although detailed protocols for the use of 8-(bromomethyl)-7-fluoroquinoline in the modular synthesis of polycyclic quinoline-containing architectures have not been published, its potential in this area is significant. The bromomethyl group can serve as a reactive site for coupling with other aromatic or heterocyclic systems through reactions such as Suzuki, Stille, or Sonogashira cross-coupling, after appropriate conversion. This would allow for the construction of extended, rigid polycyclic structures with potential applications in materials science, for example, as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Spectroscopic and Structural Characterization Methodologies for 8 Bromomethyl 7 Fluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 8-(Bromomethyl)-7-fluoroquinoline. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For 8-(Bromomethyl)-7-fluoroquinoline, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the aliphatic protons of the bromomethyl group.

The protons on the quinoline ring are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The specific chemical shifts and splitting patterns are influenced by the positions of the fluorine and bromomethyl substituents. The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet further upfield, typically in the range of δ 4.5–5.0 ppm, a characteristic region for protons on a carbon adjacent to a bromine atom.

Table 1: Expected ¹H NMR Spectral Data for 8-(Bromomethyl)-7-fluoroquinoline (Note: Data are representative and based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.8 - 9.0 | Doublet of doublets |

| H3 | 7.4 - 7.6 | Doublet of doublets |

| H4 | 8.2 - 8.4 | Doublet |

| H5 | 7.8 - 8.0 | Doublet |

| H6 | 7.6 - 7.8 | Doublet of doublets |

| -CH₂Br | 4.7 - 5.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for 8-(Bromomethyl)-7-fluoroquinoline will display distinct signals for each of the 10 carbon atoms in its unique electronic environment. The carbon atoms of the quinoline ring are expected in the aromatic region (δ 120-150 ppm). The carbon atom attached to the fluorine (C-7) will exhibit a large coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbon of the bromomethyl group (-CH₂Br) is anticipated to appear significantly upfield, typically around δ 30-35 ppm.

Table 2: Expected ¹³C NMR Spectral Data for 8-(Bromomethyl)-7-fluoroquinoline (Note: Data are representative and based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~129 |

| C6 | ~118 (doublet, JC-F) |

| C7 | ~160 (doublet, ¹JC-F) |

| C8 | ~125 |

| C8a | ~147 |

| -CH₂Br | ~32 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms within a molecule. uni.lu Given the presence of a single fluorine atom at the C-7 position, the ¹⁹F NMR spectrum of 8-(Bromomethyl)-7-fluoroquinoline is expected to show a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit coupling to nearby protons (H-6 and H-5), which can provide further structural confirmation. The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle changes in molecular structure. chemicalbook.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 8-(Bromomethyl)-7-fluoroquinoline, MS is crucial for confirming the molecular weight and providing evidence of its elemental composition. The exact mass of the molecule is 238.97459 Da. nih.gov

A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This pattern provides unambiguous evidence for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places, confirming the presence of C, H, Br, F, and N in the expected ratios. Fragmentation analysis, where the molecule is broken into smaller charged fragments, can further elucidate the structure by identifying stable fragments corresponding to the loss of the bromine atom or parts of the quinoline ring.

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions. For 8-(Bromomethyl)-7-fluoroquinoline, a single-crystal X-ray diffraction study would unequivocally confirm the connectivity of the atoms and the planarity of the quinoline ring system.

Structural studies of related quinoline derivatives show that substituents at the C-8 position can cause steric strain, potentially leading to slight distortions from a perfectly planar structure. uni.lu Analysis of the crystal packing can reveal intermolecular interactions, such as C–H⋯F or C–H⋯N hydrogen bonds, which govern the solid-state architecture. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of 8-(Bromomethyl)-7-fluoroquinoline would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C=C and C=N stretching: Strong absorptions in the 1620-1500 cm⁻¹ region, characteristic of the aromatic quinoline ring system.

C-H stretching (aromatic): Signals typically appearing above 3000 cm⁻¹.

C-H stretching (aliphatic): Signals from the -CH₂Br group appearing just below 3000 cm⁻¹.

C-F stretching: A strong, characteristic absorption band typically found in the 1250-1050 cm⁻¹ region.

C-Br stretching: An absorption in the fingerprint region, typically between 780 and 580 cm⁻¹, confirming the presence of the bromoalkane functionality. docbrown.info

Table 3: Expected IR Absorption Bands for 8-(Bromomethyl)-7-fluoroquinoline (Note: Data are representative and based on general IR correlation tables and spectra of analogous compounds.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2920 - 2980 | Medium |

| C=N Stretch (Quinoline) | 1620 - 1650 | Medium-Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-Br Stretch | 580 - 650 | Medium-Strong |

Computational and Theoretical Investigations of 8 Bromomethyl 7 Fluoroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govrsc.org It is a widely used tool in computational chemistry to predict a variety of molecular properties with a good balance between accuracy and computational cost. scirp.org For 8-(bromomethyl)-7-fluoroquinoline, DFT calculations could provide fundamental insights into its electronic nature.

Key Investigable Properties:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scirp.orgsemanticscholar.org A smaller gap generally suggests higher reactivity. nih.gov

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) surface can identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. arabjchem.org

Global Reactivity Descriptors: DFT can be used to calculate parameters like electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity. nih.govrsc.org

Illustrative Data for Substituted Quinolines:

While specific data for 8-(bromomethyl)-7-fluoroquinoline is unavailable, studies on other quinoline (B57606) derivatives demonstrate the utility of DFT. For instance, DFT calculations on various substituted quinolines have been used to determine their optimized geometries and electronic properties, correlating these with their observed chemical behavior. nih.govsemanticscholar.org

Below is a hypothetical data table illustrating the kind of information DFT calculations could yield for 8-(bromomethyl)-7-fluoroquinoline compared to a parent compound like quinoline.

| Property | Quinoline (Example Data) | 8-(Bromomethyl)-7-fluoroquinoline (Hypothetical) |

| HOMO Energy (eV) | -6.646 | -7.1 to -6.8 |

| LUMO Energy (eV) | -1.816 | -2.2 to -1.9 |

| HOMO-LUMO Gap (eV) | 4.83 | 4.9 to 4.6 |

| Dipole Moment (Debye) | 2.004 | 2.5 to 3.5 |

Note: The values for 8-(Bromomethyl)-7-fluoroquinoline are hypothetical and for illustrative purposes only.

Molecular Modeling and Simulation Approaches for Conformational Analysis

The presence of the flexible bromomethyl group at the 8-position of the quinoline ring introduces conformational possibilities for 8-(bromomethyl)-7-fluoroquinoline. Molecular modeling and simulation techniques are essential for exploring these different spatial arrangements and their relative energies.

Key Methodologies:

Conformational Search: Algorithms can systematically or randomly rotate the rotatable bonds (in this case, primarily the C-C bond connecting the bromomethyl group to the quinoline ring) to identify various low-energy conformers. nih.gov

Molecular Mechanics (MM): This approach uses classical physics to model the potential energy surface of the molecule. It is computationally less expensive than quantum mechanical methods and is well-suited for scanning a large number of conformations to identify stable ones.

Ab Initio and DFT Methods: High-level quantum chemistry calculations can then be used to refine the geometries and energies of the most stable conformers identified by MM methods, providing more accurate results. rsc.org

Expected Insights for 8-(Bromomethyl)-7-fluoroquinoline:

A conformational analysis would reveal the preferred orientation of the bromomethyl group relative to the quinoline plane. This is important as the conformation can influence the molecule's reactivity and its interactions with other molecules, for instance, in a biological context. Studies on similar substituted heterocyclic systems have shown that different conformers can have significantly different energies and properties. rsc.org

Quantum Chemical Studies on Reaction Mechanisms and Transition States

The bromomethyl group is a known reactive functional group, susceptible to nucleophilic substitution reactions. Quantum chemical studies can elucidate the detailed mechanisms of such reactions involving 8-(bromomethyl)-7-fluoroquinoline.

Key Areas of Investigation:

Transition State Searching: By modeling the reaction pathway, it is possible to locate the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Reaction Energetics: Calculations can determine the change in enthalpy and Gibbs free energy for a reaction, indicating whether it is thermodynamically favorable.

Solvent Effects: Computational models can also incorporate the effects of a solvent on the reaction mechanism and energetics, providing a more realistic picture of the reaction in a specific medium.

For 8-(bromomethyl)-7-fluoroquinoline, one could theoretically study its reaction with various nucleophiles. Such studies would predict whether the reaction proceeds through an SN1 or SN2 mechanism and how the fluorine substituent on the quinoline ring influences the reaction rate and regioselectivity.

Prediction of Spectroscopic Parameters via Theoretical Models

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule, especially when experimental data is scarce.

Predictable Spectroscopic Data:

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. tsijournals.com By comparing these predicted spectra with experimental data, one can confirm the structure of the synthesized compound. Discrepancies between predicted and experimental shifts can also provide insights into intermolecular interactions in solution. uncw.eduuncw.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions. scirp.orgarabjchem.org

Hypothetical Spectroscopic Data for 8-(Bromomethyl)-7-fluoroquinoline:

The following table illustrates the type of data that could be generated.

| Spectroscopic Technique | Predicted Parameters |

| 1H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton. |

| 13C NMR | Chemical shifts (ppm) for each carbon atom. |

| IR Spectroscopy | Vibrational frequencies (cm-1) for key functional groups (e.g., C-Br stretch, C-F stretch, aromatic C-H stretches). |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) and corresponding oscillator strengths. |

Derivatives and Analogues: Structure Reactivity and Structure Function Correlations in Chemical Synthesis

Systematic Modifications of the Bromomethyl Group and Their Synthetic Implications

The 8-(bromomethyl) group on the quinoline (B57606) ring is a highly reactive and synthetically valuable handle. As a benzylic-type bromide, it is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the C-8 methyl position. This reactivity is fundamental to creating derivatives with tailored properties.

The carbon-bromine bond in 8-(bromomethyl)quinoline (B1267487) is polarized, rendering the methylene (B1212753) carbon electrophilic and a prime target for nucleophiles. This facilitates reactions with various nucleophilic species, including amines, alkoxides, and thiolates, to yield the corresponding substituted methylquinolines. For example, the reaction with amines leads to 8-(aminomethyl)quinolines, while reaction with sodamide can introduce an amino group directly onto the quinoline ring, typically at the C-2 position. uop.edu.pk The bromination of certain N-allyl-2-oxo-1,2-dihydroquinolines can result in the formation of a 2-bromomethyl derivative, which then undergoes intramolecular cyclization, highlighting the reactivity of the newly formed bromomethyl group. researchgate.net

These substitution reactions are crucial for linking the quinoline core to other molecular fragments, including other heterocyclic systems, aliphatic chains, or pharmacophores, thereby modulating the molecule's biological activity or material properties.

Table 1: Illustrative Nucleophilic Substitution Reactions on Bromomethyl-Quinoline Analogues This table is a representative illustration based on the known reactivity of benzylic bromides and may not represent experimentally verified reactions for the specific 8-(bromomethyl)-7-fluoroquinoline compound.

| Nucleophile | Reagent Example | Product Class | Synthetic Implication |

|---|---|---|---|

| Amine | R₂NH | 8-(Dialkylaminomethyl)quinoline | Introduction of basic nitrogen centers, potential for metal chelation. |

| Alcohol/Alkoxide | ROH / RO⁻Na⁺ | 8-(Alkoxymethyl)quinoline | Formation of ether linkages. |

| Thiol/Thiolate | RSH / RS⁻Na⁺ | 8-(Aryl/Alkylthiomethyl)quinoline | Formation of thioether linkages. |

| Cyanide | NaCN | 8-(Cyanomethyl)quinoline | Carbon chain extension, precursor for acids, amines, and amides. |

Investigation of Fluorine Position Effects on Quinoline Reactivity (e.g., 7-fluoro vs. 6-fluoro vs. 5-fluoro)

The position of the fluorine atom on the quinoline ring significantly influences the molecule's electronic properties, reactivity, and biological activity. researchgate.net As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).

Reactivity towards Nucleophiles : The presence of fluorine on the carbocyclic ring of quinoline can render that ring susceptible to nucleophilic attack, a reaction not typically observed on the benzene portion of unsubstituted quinoline. Studies on polyfluorinated quinolines show that fluorine atoms can be displaced by nucleophiles. researchgate.net For instance, the C-7 fluorine atom in certain fluoroquinolone antibacterial agents is known to be displaced by piperazine-based nucleophiles, a key step in the synthesis of many clinically used drugs. lookchem.com This suggests that the fluorine in 8-(bromomethyl)-7-fluoroquinoline could also be a site for nucleophilic substitution under appropriate conditions.

Reactivity towards Electrophiles : Electrophilic substitution on the quinoline ring generally occurs on the more electron-rich benzene ring at positions C-5 and C-8. uop.edu.pkquimicaorganica.org A fluorine atom at C-7 would strongly deactivate the ring towards electrophilic attack due to its inductive electron withdrawal. The deactivating effect is most pronounced at the ortho and para positions (C-6 and C-8). Therefore, electrophilic substitution on 7-fluoroquinoline (B188112) would be significantly slower compared to unsubstituted quinoline and would likely be directed to the C-5 position, if it occurs at all. In contrast, a fluorine at C-6 deactivates the entire ring but might still allow for substitution at C-5 or C-8. A fluorine at C-5 would strongly disfavor substitution at that position and direct incoming electrophiles to C-8.

Site Selectivity in Fluorination : Direct fluorination of quinoline itself often leads to a mixture of isomers, including 5-fluoro-, 6-fluoro-, and 8-fluoroquinolines, indicating that multiple positions are susceptible to electrophilic attack. researchgate.net The site selectivity of C-H fluorination can be influenced by electronic effects; DFT calculations have shown that for protonated quinoline derivatives, the C4 position has the largest contribution to the LUMO, making it a favorable site for nucleophilic attack. nih.govacs.org

Table 2: Predicted Effect of Fluorine Position on Quinoline Reactivity

| Isomer | Electronic Effect | Predicted Impact on Electrophilic Substitution | Predicted Impact on Nucleophilic Substitution |

|---|---|---|---|

| 5-Fluoroquinoline | Strong -I effect. | Deactivates ring, especially at C-6. Substitution, if forced, favors C-8. | Activates ring for SNAr, particularly at C-6. |

| 6-Fluoroquinoline | Strong -I effect. | Deactivates ring. Substitution, if forced, favors C-5 and C-8. | Activates ring for SNAr, particularly at C-5 and C-7. |

| 7-Fluoroquinoline | Strong -I effect. | Deactivates ring, especially at C-6 and C-8. Substitution, if forced, favors C-5. | Activates ring for SNAr, particularly at C-6 and C-8. The F at C-7 may be displaceable. lookchem.com |

Synthesis and Reactivity of Polyhalogenated 8-(Bromomethyl)quinoline Variants

The introduction of multiple halogen atoms onto the 8-(bromomethyl)quinoline scaffold creates polyhalogenated derivatives with distinct reactivity profiles. Halogens modify the electronic landscape of the quinoline ring and can serve as leaving groups in substitution reactions or direct subsequent functionalization.

The synthesis of polyhalogenated quinolines can be achieved through direct halogenation of the quinoline core. For example, the bromination of 8-hydroxyquinoline (B1678124) can yield 5,7-dibromo-8-hydroxyquinoline, depending on the reaction conditions and the amount of brominating agent used. acgpubs.orgresearchgate.net Similarly, 8-aminoquinoline (B160924) can be converted to 5,7-dibromo-8-aminoquinoline. researchgate.net These polyhalogenated 8-substituted quinolines could, in principle, be precursors to polyhalogenated 8-(bromomethyl)quinolines through further synthetic transformations.

The reactivity of these variants is enhanced by the presence of multiple halogens.

Increased Electrophilicity : Multiple electron-withdrawing halogens further decrease the electron density of the quinoline ring system, making it more susceptible to nucleophilic attack.

Multiple Reaction Sites : Each halogen atom represents a potential site for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the sequential and regioselective introduction of different functional groups.

Influence of Other Substituents : The presence of other activating or deactivating groups dramatically influences the reactivity of polyhalogenated quinolines. For instance, a nitro group, being a strong electron-withdrawing group, can activate a nearby halogen for SNAr. Research has shown that the nitro group in 6-bromo-5-nitroquinoline (B1267105) activates the bromo group for nucleophilic substitution. nih.gov The resulting 6,8-dibromo-5-nitroquinoline showed significant biological activity, whereas its precursor, 6,8-dibromoquinoline, did not. nih.gov This highlights the synergistic effect of multiple substituents.

Impact of Substituent Effects on Reaction Selectivity and Efficiency

The selectivity and efficiency of chemical reactions on the 8-(bromomethyl)-7-fluoroquinoline core are profoundly influenced by the electronic and steric nature of the substituents on the quinoline ring. nih.gov Understanding these effects is crucial for designing rational synthetic routes.

Electronic Effects : The quinoline system consists of an electron-deficient pyridine (B92270) ring and an electron-rich benzene ring. youtube.com This inherent electronic dichotomy directs the regioselectivity of reactions.

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring system. They deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic substitution, particularly when positioned ortho or para to a potential leaving group (like a halogen). For instance, the presence of a nitro group can facilitate the SNAr of a bromo group on the quinoline ring. nih.gov

Electron-Donating Groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the ring. They activate the ring for electrophilic substitution, typically directing incoming electrophiles to the C-5 and C-7 positions if the EDG is at C-8. researchgate.net Conversely, they deactivate the ring towards nucleophilic attack.

Steric Effects : The size and position of substituents can hinder the approach of reagents to nearby reactive sites. For example, a bulky substituent at the C-8 position can sterically disfavor reactions at the C-7 position and the peri C-1 nitrogen position. nih.gov Similarly, in electrophilic fluorination reactions, the use of a Lewis acid can coordinate to the quinoline nitrogen, sterically disfavoring a reaction at the C-2 position and thereby increasing selectivity for the C-4 position. nih.govacs.org

The interplay of these electronic and steric factors determines the ultimate outcome of a reaction, allowing chemists to fine-tune reaction conditions to achieve desired selectivity and efficiency.

Table 3: General Impact of Substituents on Quinoline Reactivity

| Substituent Type | Example | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

|---|---|---|---|---|

| Strongly Activating | -NH₂, -OH | Electron-Donating (EDG) | Strong activation, ortho/para directing. | Deactivation. |

| Activating | -OCH₃, -CH₃ | Electron-Donating (EDG) | Activation, ortho/para directing. | Deactivation. |

| Deactivating (Halogens) | -F, -Cl, -Br | Electron-Withdrawing (Inductive) | Deactivation, but ortho/para directing. | Activation. |

| Strongly Deactivating | -NO₂, -CN, -SO₃H | Electron-Withdrawing (EWG) | Strong deactivation, meta directing. | Strong activation. |

Future Research Trajectories and Methodological Innovations in 8 Bromomethyl 7 Fluoroquinoline Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. nih.govnih.gov The principles of green chemistry, which advocate for the prevention of waste, high atom economy, and the use of safer solvents and catalysts, are increasingly being applied to the synthesis of heterocyclic compounds. numberanalytics.comrasayanjournal.co.inresearchgate.net Future research in the synthesis of 8-(bromomethyl)-7-fluoroquinoline will likely focus on developing more environmentally benign protocols.

Key areas of exploration in green synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions. nih.govrasayanjournal.co.in

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or deep eutectic solvents can drastically reduce the environmental impact of the synthesis. numberanalytics.com

Catalytic Methods: The development of novel catalysts, including biocatalysts, can lead to more selective and efficient reactions under milder conditions. numberanalytics.commdpi.com

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are inherently more atom-economical and efficient. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Heterocycles

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Solvents | Often uses volatile and hazardous organic solvents. | Emphasizes the use of water, ionic liquids, or solvent-free conditions. numberanalytics.com |

| Catalysts | May use stoichiometric and often toxic reagents. | Focuses on catalytic amounts of recyclable and non-toxic catalysts, including biocatalysts. numberanalytics.commdpi.com |

| Energy Input | Typically requires prolonged heating. | Utilizes energy-efficient methods like microwave irradiation. nih.govrasayanjournal.co.in |

| Waste Generation | Can produce significant amounts of waste. | Aims to minimize waste through high atom economy and multicomponent reactions. numberanalytics.commdpi.com |

| Reaction Conditions | Often involves harsh temperatures and pressures. | Seeks to use milder and safer reaction conditions. |

Exploration of Novel Catalytic Transformations

The functionalization of the quinoline ring is a key strategy for developing new drug candidates with improved biological activity. rsc.orgrsc.org The presence of the bromomethyl group in 8-(bromomethyl)-7-fluoroquinoline offers a prime site for a variety of catalytic transformations. Future research will undoubtedly focus on exploring new catalytic systems to diversify the derivatives of this compound.

Potential areas for investigation include:

Cross-Coupling Reactions: Employing catalysts like palladium, copper, or nickel to form new carbon-carbon and carbon-heteroatom bonds at the bromomethyl position. This could involve reactions like Suzuki, Heck, and Sonogashira couplings.

C-H Activation: Direct functionalization of the quinoline core's C-H bonds offers a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. rsc.org

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving the bromomethyl group, leading to the synthesis of enantiomerically pure derivatives.

Integration into Flow Chemistry and Microreactor Systems for Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis, including improved safety, better heat and mass transfer, and easier scalability. contractpharma.comnih.govseqens.com The integration of the synthesis and subsequent reactions of 8-(bromomethyl)-7-fluoroquinoline into flow chemistry and microreactor systems is a promising avenue for future research, particularly for industrial applications. researchgate.netresearchgate.net

Benefits of applying flow chemistry to this system include:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly reactive intermediates or exothermic reactions. nih.gov

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. contractpharma.com

Rapid Optimization: The automated nature of many flow systems facilitates rapid screening of reaction conditions to find the optimal parameters. syrris.com

Scalability: Scaling up a reaction from the laboratory to industrial production is often more straightforward in a flow system compared to traditional batch processes. seqens.com

Table 2: Advantages of Flow Chemistry in Pharmaceutical Manufacturing

| Advantage | Description |

| Increased Safety | Smaller reaction volumes reduce the risk of hazardous events. nih.gov |

| Higher Efficiency | Improved heat and mass transfer lead to faster reactions and higher yields. seqens.com |

| Consistent Quality | Precise control over reaction parameters ensures consistent product quality. researchgate.net |

| Reduced Footprint | Continuous processes often require smaller and more compact equipment. |

| Facilitated Automation | Flow systems are well-suited for automation and high-throughput screening. syrris.comsci-hub.se |

Advanced Spectroscopic and In Situ Characterization Techniques

A deep understanding of reaction mechanisms and the structure of intermediates is crucial for developing new and improved synthetic methods. Future research will benefit from the application of advanced spectroscopic and in situ characterization techniques to study the synthesis and reactions of 8-(bromomethyl)-7-fluoroquinoline.

Techniques that could provide valuable insights include:

In Situ NMR and IR Spectroscopy: These techniques allow for real-time monitoring of reaction progress, providing information about the formation of intermediates and byproducts.

Mass Spectrometry: Can be used to identify and characterize reaction intermediates and products with high sensitivity.

X-ray Crystallography: Provides definitive structural information for crystalline derivatives, which is essential for understanding structure-activity relationships.

Computational Design and Predictive Synthesis of Novel Derivatives

Computational chemistry and machine learning are becoming increasingly powerful tools in drug discovery and materials science. llnl.govmoldesignx.comethz.ch These approaches can be used to design novel derivatives of 8-(bromomethyl)-7-fluoroquinoline with desired properties and to predict their synthetic accessibility.

Future research in this area could involve:

Quantum Mechanical Calculations: To predict the reactivity and spectral properties of the molecule and its derivatives.

Molecular Docking: To simulate the binding of derivatives to biological targets and predict their potential therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that correlate the structural features of derivatives with their biological activity. nih.gov

Machine Learning Algorithms: To predict the outcomes of reactions and to guide the design of new synthetic routes.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising derivatives, thereby accelerating the discovery of new molecules with valuable applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 8-(Bromomethyl)-7-fluoroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves halogenation and functional group manipulation. A common challenge is controlling regioselectivity during bromomethylation due to competing side reactions. To optimize:

- Use low-temperature conditions (e.g., −20°C to 0°C) to minimize radical side reactions.

- Employ Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization for intermediate tracking.

Q. How can researchers confirm the purity and structural integrity of 8-(Bromomethyl)-7-fluoroquinoline post-synthesis?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard for purity assessment (>95% threshold).

- Nuclear magnetic resonance (NMR) :

- ¹H NMR : Look for characteristic peaks:

- Bromomethyl (-CH₂Br) at δ 4.3–4.5 ppm (quartet, J = 6 Hz).

- Fluoroquinoline aromatic protons at δ 7.8–8.6 ppm .

- ¹³C NMR : Confirm C-Br (δ ~30 ppm) and C-F (δ ~150 ppm) environments.

- Mass spectrometry (MS) : Expect [M+H]⁺ at m/z 241.0 (C₁₀H₈BrFN⁺) .

Q. What safety protocols are critical when handling 8-(Bromomethyl)-7-fluoroquinoline in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (bromomethyl groups are alkylating agents).

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Waste disposal : Collect halogenated byproducts in sealed containers labeled for halogenated organic waste to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 8-(Bromomethyl)-7-fluoroquinoline in cross-coupling reactions?

- Methodological Answer :

- Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromomethyl group shows high electrophilicity (f⁺ > 0.1), favoring Suzuki-Miyaura coupling.

- Molecular docking : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand selection and solvent polarity (e.g., DMF vs. THF) .

- Validate predictions with kinetic studies (e.g., rate constants via UV-Vis monitoring at 300–400 nm).

Q. What strategies resolve contradictions in spectroscopic data for 8-(Bromomethyl)-7-fluoroquinoline derivatives?

- Methodological Answer :

- Case Example : Discrepancies in ¹H NMR splitting patterns may arise from rotameric equilibria in substituted derivatives.

- Variable-temperature NMR : Cool samples to −40°C to slow conformational exchange and simplify splitting.

- 2D-COSY : Correlate coupling between adjacent protons to assign ambiguous peaks .

- Cross-validate with X-ray crystallography for unambiguous structural confirmation (e.g., CCDC deposition codes).

Q. How can 8-(Bromomethyl)-7-fluoroquinoline be utilized in developing fluorescent probes for cellular imaging?

- Methodological Answer :

- Functionalization : Attach fluorophores (e.g., BODIPY) via nucleophilic substitution at the bromomethyl site.

- Solvatochromism studies : Test emission shifts in polar vs. nonpolar solvents to confirm environment-sensitive fluorescence.

- In vitro validation : Use confocal microscopy (λₑₓ = 488 nm, λₑₘ = 520–550 nm) in HEK293 cells to assess membrane permeability and localization .

Q. What are the ethical and methodological considerations in designing toxicity studies for 8-(Bromomethyl)-7-fluoroquinoline?

- Methodological Answer :

- Ethical compliance : Follow OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and obtain institutional review board (IRB) approval for in vivo models .

- Dose-response assays : Use HepG2 cells for IC₅₀ determination via MTT assay (24–72 hr exposure).

- Metabolite screening : Employ LC-MS/MS to detect bromomethyl adducts with glutathione, indicating potential hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.